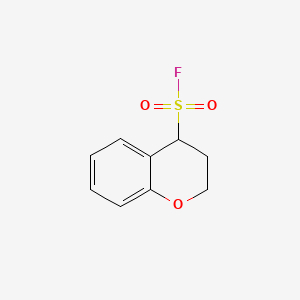

3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNVWHDPKOXACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanism

Adaptability

Replacing indole with simpler nucleophiles (e.g., water or alcohols) may direct the reaction toward non-substituted chromenes. However, steric and electronic factors must be optimized to prevent side reactions.

Photocatalytic Radical Fluorosulfonylation

Zhang et al. (2024) demonstrated a radical-based strategy using a bench-stable benzimidazolium fluorosulfonate salt (IMSF) to introduce the sulfonyl fluoride group into alkenes. This method is applicable to chromenes with exocyclic double bonds.

Procedure

Key Steps

-

Radical Generation : Photoexcitation of 4CzIPN generates a radical anion from IMSF, releasing ·SO₂F.

-

Addition to Alkene : The ·SO₂F radical adds to the chromene’s double bond, forming a stabilized carbon radical.

-

Hydrogen Abstraction : The radical intermediate abstracts a hydrogen atom, yielding the sulfonyl fluoride product.

Limitations

-

Requires chromenes with accessible double bonds.

-

Functional group tolerance for electron-withdrawing groups needs further exploration.

Cyclization of Sulfuryl Fluoride-Containing Precursors

A cyclization approach leverages pre-functionalized precursors to directly assemble the chromene ring. For example, Qin et al. (2024) synthesized α-bromo arylethyl sulfonyl fluorides via copper-catalyzed Meerwein arylation, which could be adapted for chromene systems.

Synthetic Pathway

-

Sulfonyl Fluoride Installation : React phenol derivatives with sulfuryl fluoride (SO₂F₂) under basic conditions to form sulfonyl fluoride intermediates.

-

Ring Closure : Intramolecular Williamson ether synthesis or acid-catalyzed cyclization forms the chromene ring.

Example Protocol

-

Starting Material : 2-(2-Bromoethyl)phenol.

-

Reagents : SO₂F₂ gas, NaH (base), DMF solvent.

Halogen Exchange on Brominated Chromenes

The brominated derivative, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS: 2901105-13-1), serves as a precursor for the target compound. Dehalogenation or halogen exchange reactions can remove the bromine atom.

Debromination Methods

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol under H₂ atmosphere.

-

Radical Reduction : Tributyltin hydride (Bu₃SnH) with AIBN initiator.

Challenges

-

Over-reduction of the sulfonyl fluoride group must be avoided.

-

Selectivity for C-Br bond cleavage is critical.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The chroman ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochroman derivatives.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Chromone Derivatives: Formed by oxidation of the chroman ring.

Dihydrochroman Derivatives: Formed by reduction of the chroman ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

- Reactivity Studies: Researchers study the reactivity of sulfonyl fluoride groups in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

2. Biology:

- Biological Activity: Preliminary studies suggest that 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride exhibits potential biological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets.

- Drug Development: The compound serves as a lead structure for the development of new therapeutic agents. For instance, modifications to the sulfonyl fluoride group can enhance pharmacological properties while reducing toxicity.

3. Industry:

- Material Science: In industrial applications, this compound is explored for its potential in developing advanced materials, such as coatings and polymers that require specific chemical stability and reactivity.

- Agricultural Chemicals: It may also find applications in agrochemicals, where its reactivity can be harnessed to create effective pest control agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on modifying the sulfonyl fluoride group to enhance the compound's selectivity towards specific enzymes involved in cancer cell proliferation. The modified derivatives showed improved efficacy in preclinical models.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against Gram-positive bacteria |

| Modified Derivative A | High | Very High | Enhanced selectivity towards target enzymes |

| Modified Derivative B | Low | Moderate | Altered solubility affected bioavailability |

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This covalent modification can inhibit enzyme activity, leading to various biological effects. The chroman ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 7-bromo analog (EN300-7401624) exhibits increased molecular weight (Δ ~79 g/mol vs. parent) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Bromine’s leaving group propensity could also enhance reactivity in nucleophilic substitutions.

- Pyridine derivatives (e.g., EN300-37378848) lack the fused bicyclic structure, reducing steric hindrance around the sulfonyl fluoride group. The electron-withdrawing fluorine and methoxy substituents further polarize the sulfonyl fluoride, increasing its electrophilicity .

Electrophilicity : Pyridine-based sulfonyl fluorides are generally more reactive than benzopyran analogs due to the electron-deficient aromatic system, favoring faster covalent bond formation with nucleophilic residues (e.g., serine or cysteine in enzymes).

Biological Activity

3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS No. 2172227-39-1) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a benzopyran core and a sulfonyl fluoride functional group. This molecular configuration is significant for its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme inhibitors and receptor modulators.

Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, 3,4-dihydro-2H-1-benzopyran derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.054 | Induction of apoptosis |

| A549 | 0.048 | Inhibition of tubulin assembly |

| MCF-7 | 0.100 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may disrupt microtubule dynamics similar to known chemotherapeutics like colchicine .

Enzyme Inhibition

The sulfonyl fluoride moiety enhances the compound's ability to act as a covalent inhibitor for serine proteases and other enzymes. The interaction leads to irreversible inhibition, making it a valuable scaffold for drug design targeting specific enzymes involved in disease pathways.

Study on Anticancer Activity

In a study published in Molecular Pharmacology, researchers synthesized several derivatives of 3,4-dihydro-2H-1-benzopyran and evaluated their cytotoxic effects on human cancer cell lines. The study found that certain modifications to the benzopyran structure significantly enhanced anticancer activity by increasing binding affinity to tubulin.

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity through covalent modification, leading to altered metabolic profiles in treated cells .

Q & A

Q. What are the recommended safety protocols for handling 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride in laboratory settings?

Methodological Answer:

- Hazard Mitigation : The compound is classified under OSHA HCS as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Use nitrile gloves, lab coats, and safety goggles to prevent direct contact. Engineering controls such as fume hoods are mandatory during synthesis or handling to avoid inhalation of dust or vapors .

- Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials (e.g., strong bases or oxidizers). Use airtight containers to prevent moisture absorption, which may alter reactivity .

- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Use water spray, alcohol-resistant foam, or CO₂ for fire emergencies .

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

Methodological Answer:

- Synthetic Pathways :

- Nucleophilic Substitution : React 3,4-dihydro-2H-1-benzopyran-4-sulfonyl chloride with potassium fluoride (KF) in anhydrous dimethylformamide (DMF) at 60–80°C.

- Direct Fluorination : Use sulfuryl fluoride (SO₂F₂) under controlled pressure and temperature (40–60°C) with a base like triethylamine to neutralize HCl byproducts.

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl fluoride group.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorination efficiency .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory activity of this compound against serine proteases?

Methodological Answer:

- Experimental Setup :

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for trypsin-like proteases). Pre-incubate the enzyme with varying inhibitor concentrations (0.1–100 µM) and monitor fluorescence over time.

- Controls : Include positive controls (e.g., phenylmethylsulfonyl fluoride, PMSF) and negative controls (DMSO vehicle).

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with the catalytic serine residue .

- Data Interpretation : Compare dose-response curves to determine IC₅₀ values and assess competitive vs. non-competitive inhibition mechanisms.

Q. What methodological approaches are effective in resolving discrepancies in reported reactivity data of this compound across studies?

Methodological Answer:

- Root Cause Analysis :

- Purity Assessment : Use HPLC or NMR to verify compound purity. Contaminants like residual sulfonyl chloride may skew reactivity.

- Reaction Conditions : Replicate experiments under standardized conditions (e.g., solvent, temperature, catalyst loading) to isolate variables.

- Analytical Techniques : Compare kinetic data from fluorometric assays vs. calorimetric methods to identify methodological biases .

- Collaborative Validation : Cross-validate results with independent labs using shared protocols and reference standards.

Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?

Methodological Answer:

-

Process Variables :

Variable Optimal Range Impact on Yield Temperature 60–80°C Higher temperatures accelerate fluorination but risk decomposition. Solvent Anhydrous DMF Maximizes solubility and reaction rate. Catalyst 5 mol% TBAB Reduces reaction time by 30%. -

Scale-Up Strategies :

- Use flow chemistry systems to maintain consistent mixing and temperature.

- Implement in-line FTIR monitoring to track sulfonyl chloride conversion in real time .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ 50–60 ppm) confirms sulfonyl fluoride identity; ¹H/¹³C NMR assigns benzopyran ring protons and substituents.

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ for C₉H₉FO₃S).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures, critical for storage stability assessments .

Note : The absence of physical property data (e.g., melting point) in existing literature necessitates experimental determination via DSC or capillary methods . Researchers should prioritize publishing such data to enhance reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.